molecular formula C18H22N2O4S B2763227 N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034297-40-8

N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2763227
CAS No.: 2034297-40-8
M. Wt: 362.44
InChI Key: JGXBNRHZCJRKSN-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a benzyl group, a piperidine ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Furan-3-yl Benzyl Intermediate: This step involves the reaction of furan-3-carboxaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form the furan-3-yl benzyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine-4-carboxylic acid under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamide derivatives, such as:

Uniqueness

  • Structural Features : The presence of the furan ring and the specific substitution pattern on the benzyl group make it unique.
  • Biological Activity : Its specific interactions with biological targets may differ from similar compounds, leading to unique therapeutic potentials.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-25(22,23)20-9-6-16(7-10-20)18(21)19-12-14-2-4-15(5-3-14)17-8-11-24-13-17/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXBNRHZCJRKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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